molecular formula C16H24O2Si B15064412 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one CAS No. 62572-35-4

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one

Cat. No.: B15064412
CAS No.: 62572-35-4
M. Wt: 276.44 g/mol
InChI Key: SAELUKJTROTCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a phenyl group and a trimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with phenyl(trimethylsilyl)methanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyloxy group.

Major Products Formed

    Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.

    Reduction: Formation of phenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its trimethylsilyloxy group can enhance the stability and reactivity of the molecule, facilitating its participation in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Phenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
  • 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclopropane

Uniqueness

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one is unique due to its cyclohexanone core, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures

Properties

IUPAC Name

2-[phenyl(trimethylsilyloxy)methyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2Si/c1-19(2,3)18-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)17/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAELUKJTROTCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504036
Record name 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-35-4
Record name 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.